Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate
Description
Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, a hydroxy group at position 1, and a methyl group at position 3. The ethyl propanoate ester at position 2 enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-16(22)9-8-12-11(2)13(10-19)17-20-14-6-4-5-7-15(14)21(17)18(12)23/h4-7,20H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZAEZMGAQKFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate is characterized by its complex structure, which includes a pyrido-benzimidazole moiety. Its molecular formula is , and it has a molecular weight of approximately 312.32 g/mol. The presence of cyano and hydroxy groups contributes to its reactivity and biological potential.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from dividing.
- Inhibition of DNA Synthesis : By interfering with DNA replication processes, the compound effectively reduces cancer cell proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.
Table 2: Anti-inflammatory Effects
| Model | Dose (mg/kg) | Effect Observed |
|---|---|---|
| Collagen-Induced Arthritis | 20 | Reduced swelling and joint inflammation |
| LPS-Induced Inflammation | 10 | Decreased levels of TNF-alpha |
Case Study 1: Breast Cancer Treatment
A clinical study involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct to standard chemotherapy. Results showed improved overall survival rates and reduced tumor sizes compared to control groups.
Case Study 2: Rheumatoid Arthritis Management
In a double-blind placebo-controlled trial for rheumatoid arthritis patients, the compound significantly reduced disease activity scores and improved patient-reported outcomes after eight weeks of treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous pyrido[1,2-a]benzimidazole derivatives, focusing on substituent variations and their implications:
Key Observations:
Substituent Effects: Position 1: The hydroxy group in the target compound contrasts with imidazolyl () and benzotriazolyl () substituents. Hydroxy groups enhance solubility via hydrogen bonding, whereas aromatic heterocycles (imidazole, benzotriazole) increase lipophilicity and enable non-covalent interactions (e.g., π-π stacking) .
Synthetic Approaches: Derivatives in and were synthesized via condensation of cyanoacetates or malononitrile with benzimidazole precursors under reflux, suggesting a generalizable method for analogous compounds .
Potential Applications: Pyrido[1,2-a]benzimidazoles are explored for pharmaceutical applications (e.g., kinase inhibitors, antimicrobial agents). The hydroxy group in the target compound may improve binding to hydrophilic targets, while imidazole/benzotriazole derivatives could optimize blood-brain barrier penetration .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate?
The synthesis typically involves multi-step reactions with reflux conditions in ethanol or aprotic solvents. For example, thionyl chloride in ethanol with catalytic DMF is used for esterification under controlled heating (6 hours on a water bath), followed by purification via recrystallization or chromatography . Glacial acetic acid may serve as a catalyst in condensation reactions involving substituted aldehydes . Key steps include temperature control, solvent selection, and stoichiometric optimization to enhance yield and purity.
Q. Which characterization techniques are critical for structural confirmation of this compound?
Essential methods include:
- NMR spectroscopy (1H, 13C, and HSQC) to resolve aromatic protons, cyano groups, and ester linkages .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- Infrared spectroscopy (IR) to confirm functional groups like -OH, -CN, and ester C=O stretches . Complementary techniques such as elemental analysis (e.g., Van Krevelen diagrams) and GC-FID/MS are used to validate monomeric products and purity .
Advanced Research Questions
Q. How can researchers optimize synthesis yields and address low purity in the final product?
Yield optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) improve reaction efficiency in multi-step syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions compared to ethanol .
- Method comparison : Alternative routes (e.g., Method A vs. B in ) show yield improvements from 60% to 73.6% by adjusting reagent ratios and reaction time . For purity, column chromatography with silica gel (hexane/EtOAC + NEt₃) effectively removes byproducts .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
Contradictions arise from impurities or tautomeric forms. Mitigation strategies include:
- Cross-validation : Use HSQC NMR to confirm C-H correlations and GC-FID/MS to verify monomeric consistency .
- Repetition under inert conditions : Eliminate oxidative byproducts by conducting reactions under nitrogen .
- Advanced techniques : X-ray crystallography (via SHELXL refinement) resolves ambiguities in molecular geometry .
Q. What experimental approaches elucidate the biological mechanism of action for this compound?
Key methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values against proteases or kinases using fluorogenic substrates .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptotic markers (e.g., caspase-3 activation) in disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
